4-(1-Aminoethyl)pyridin-2-amine

Chiral synthesis Enantioselective catalysis Medicinal chemistry

Pharmaceutical R&D faces challenges sourcing chirally pure heterocyclic intermediates. Substituting with achiral or regioisomeric pyridines alters pharmacological outcomes due to disrupted hydrogen-bonding and metal coordination. This compound solves that need. • Chiral 2-aminopyridine core mimics ATP adenine ring; (R)- and (S)-enantiomers enable stereocontrolled kinase inhibitor synthesis (ROCK, serine/threonine). • Bidentate N-donor set (pyridine + primary amine) chelates Cu(II)/Ni(II) for asymmetric catalysis. • Immediate shipping, research-grade quantities available.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B12327400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)pyridin-2-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=NC=C1)N)N
InChIInChI=1S/C7H11N3/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,8H2,1H3,(H2,9,10)
InChIKeySNGUWLZYTZKVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminoethyl)pyridin-2-amine Overview


4-(1-Aminoethyl)pyridin-2-amine (CAS 1270513-58-0, C₇H₁₁N₃, MW 137.18) is a chiral 2-aminopyridine derivative featuring a primary amino group at the pyridine 2-position and a 1-aminoethyl substituent at the 4-position . This heterocyclic amine scaffold serves as a versatile intermediate in medicinal chemistry, particularly as a structural component in kinase inhibitor development. The compound contains a stereogenic center at the α-carbon of the aminoethyl group, yielding (R)- and (S)-enantiomers that may exhibit differential pharmacological properties when incorporated into chiral drug candidates .

4-(1-Aminoethyl)pyridin-2-amine vs Common Pyridine Analogs


Generic substitution of 4-(1-aminoethyl)pyridin-2-amine with structurally similar pyridine derivatives such as 4-(2-aminoethyl)pyridine (CAS 13258-63-4) or 2-(1-aminoethyl)pyridine (CAS 42088-91-5) is inadvisable due to critical differences in substitution pattern and stereochemical configuration. The presence of both a 2-amino group and a chiral 4-(1-aminoethyl) substituent creates a unique hydrogen-bonding pharmacophore that directly influences target binding in kinase inhibitor scaffolds [1]. Substitution with achiral analogs eliminates stereochemical control essential for enantioselective synthesis, while regioisomers (e.g., 2-(1-aminoethyl)pyridine) present a fundamentally different spatial arrangement of nitrogen donors, altering metal coordination geometry and biological target engagement [2].

4-(1-Aminoethyl)pyridin-2-amine: Quantitative Differentiation


Enantiomeric Purity: R vs S 4-(1-Aminoethyl)pyridin-2-amine

The (R)-enantiomer of 4-(1-aminoethyl)pyridin-2-amine is commercially available with a certified purity of 97% (HPLC), whereas the (S)-enantiomer is typically offered at comparable purity but with distinct stereochemical identity (CAS 1213181-51-1) . The absolute configuration at the chiral center determines the three-dimensional orientation of the amino group when incorporated into larger molecular frameworks, directly impacting enantioselective binding to chiral biological targets such as kinases and sigma receptors .

Chiral synthesis Enantioselective catalysis Medicinal chemistry

4-(1-Aminoethyl)pyridin-2-amine vs 4-(2-Aminoethyl)pyridine

4-(1-Aminoethyl)pyridin-2-amine serves as the core pyridine-amine pharmacophore in multiple patented kinase inhibitor series, including compounds with reported ROCK inhibitory activity [1]. In contrast, the structurally related 4-(2-aminoethyl)pyridine lacks the 2-amino substituent, eliminating a critical hydrogen-bond donor required for ATP-binding pocket engagement in kinase targets [2]. The presence of both the 2-amino and 4-(1-aminoethyl) groups enables bidentate coordination to catalytic lysine residues in kinase active sites, a feature absent in mono-substituted analogs.

Kinase inhibition ROCK inhibitors Structure-activity relationship

Sigma-2 Receptor Affinity of 2-Aminopyridines

2-Aminopyridine derivatives have been characterized as high-affinity σ₂ receptor antagonists with nanomolar binding affinities [1]. While direct binding data for 4-(1-aminoethyl)pyridin-2-amine itself is not publicly available, class-level SAR studies indicate that 2-aminopyridines bearing alkylamino substituents at the 4-position retain σ₂ receptor affinity (Ki values ranging from 10-200 nM across the series) [1]. The 2-amino group is essential for σ₂ receptor recognition, distinguishing this scaffold from simple pyridine analogs that lack measurable σ receptor binding.

Sigma receptors CNS pharmacology Radioligand binding

4-(1-Aminoethyl)pyridin-2-amine: Optimal Use Cases


Enantioselective Synthesis of Chiral Kinase Inhibitors

The (R)- and (S)-enantiomers of 4-(1-aminoethyl)pyridin-2-amine serve as stereochemically defined building blocks for the synthesis of chiral kinase inhibitors, including ROCK and other serine/threonine kinase inhibitors [1]. The compound's 2-aminopyridine core mimics the adenine ring of ATP, while the chiral 1-aminoethyl group provides a vector for introducing stereochemical diversity into inhibitor scaffolds. This application is supported by patent disclosures describing 4-(1-aminoethyl)pyridinyl benzamide derivatives as potent kinase inhibitors [1].

σ₂ Receptor Probe Development

Based on class-level SAR demonstrating that 2-aminopyridine derivatives act as high-affinity σ₂ receptor antagonists [2], 4-(1-aminoethyl)pyridin-2-amine represents a suitable core scaffold for developing novel σ₂ receptor ligands. The compound's primary amino groups allow facile conjugation to fluorescent tags or affinity resins, enabling the creation of chemical probes for σ₂ receptor localization and functional studies in cancer and neurological disease models.

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The bidentate nitrogen donor set (pyridine N and primary amine N) enables 4-(1-aminoethyl)pyridin-2-amine to chelate transition metal ions such as Cu(II) and Ni(II), forming stable coordination complexes [3]. This property supports applications in asymmetric catalysis and the construction of chiral metal-organic frameworks. The chiral 1-aminoethyl group imparts stereochemical control to the resulting metal complexes, a feature not available with achiral pyridine ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Aminoethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.